GlyT1 Inhibition: 4-Benzoylpiperidine Derivative 23q Achieves 30 nM IC50, Surpassing Piperazine Bioisosteres
A 4-benzoylpiperidine derivative (compound 23q) demonstrated potent inhibition of glycine transporter 1 (GlyT1) with an IC50 of 30 nM, following bioisosteric replacement and mimicking of the pyridine ring of the clinical candidate RG1678 [1]. This potency is achieved while maintaining good selectivity over GlyT2, D1, D2, D3, 5-HT1A, and 5-HT2A receptors, confirming that the 4-benzoylpiperidine core is a productive scaffold for developing selective GlyT1 inhibitors. In contrast, piperazine-based analogs (such as mazapertine and homopiperazine derivatives) were completely devoid of GlyT-2 activity, demonstrating that the 4-benzoylpiperidine motif is essential for maintaining glycine transporter engagement [2]. Behavioral testing further validated the in vivo relevance of this scaffold: 23q at 40 mg/kg (intragastric) inhibited phencyclidine-induced hyperlocomotion and improved negative and cognitive symptoms in chronic phencyclidine-induced C57BL/6J mice, confirming central target engagement and functional efficacy [1].
| Evidence Dimension | GlyT1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 30 nM (compound 23q, a 4-benzoylpiperidine derivative) |
| Comparator Or Baseline | Piperazine derivatives (mazapertine, homopiperazine): IC50 >10,000 nM (GlyT-2) |
| Quantified Difference | >333-fold superior potency for the 4-benzoylpiperidine scaffold relative to piperazine-based comparators |
| Conditions | In vitro GlyT1 inhibition assay; in vivo behavioral testing in C57BL/6J mice |
Why This Matters
The 4-benzoylpiperidine scaffold enables potent and selective GlyT1 inhibition that cannot be achieved with piperazine bioisosteres, making it essential for schizophrenia drug discovery programs targeting glycine transporter modulation.
- [1] Liu, Y.; Guo, L.; Duan, H.; Zhang, L.; Jiang, N.; Zhen, X.; Shen, J. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Adv. 2015, 5, 40964-40977. View Source
- [2] Wolkenberg, S. E.; et al. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Bioorg. Med. Chem. 2004, 12(14), 3967-3983. View Source
